6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves multiple steps. One possible synthetic route includes the reaction of 1,3-dihalopropane with aminopyrazine to form an intermediate, which is then subjected to reduction, ketonization, and cyclization steps to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted triazolopyrazines.
Scientific Research Applications
6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The exact mechanism of action of 6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or binding to receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,4]triazine
Uniqueness
6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its triazolopyrazine core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and varied applications .
Properties
IUPAC Name |
6-methyl-4-oxo-N-propyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-4-11-9(16)7-8-10(17)12-6(2)5-15(8)14-13-7/h5H,3-4H2,1-2H3,(H,11,16)(H,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDXCAMHWULDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C2C(=O)NC(=CN2N=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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